STAT3 Inhibitor VII
Overview
Description
STAT3 Inhibitor VII is a cell-permeable dihydroquinoline compound that potently and specifically inhibits cellular JAK1/JAK2/TYK2/STAT3 activation . It controls the biological activity of STAT3 and also inhibits the transcription of STAT3 target genes .
Synthesis Analysis
The synthesis of STAT3 inhibitors has been reported in several studies. For instance, one study reported the rational design, synthesis, and biological evaluation of novel potent STAT3 inhibitors based on iso-napabucasin . Another study used structure-based virtual screening complemented by molecular dynamics simulations to identify potential STAT3 inhibitors .
Molecular Structure Analysis
The molecular structure of STAT3 inhibitors has been analyzed using various techniques. For example, structure-based virtual screening and molecular dynamics simulations have been used to identify potential STAT3 inhibitors . These simulations pinpointed compounds forming distinct hydrogen bonds with the SH2 domain of STAT3 .
Chemical Reactions Analysis
The chemical reactions involving STAT3 inhibitors have been studied. For instance, one study found that STAT3 inhibitors form distinct hydrogen bonds with the SH2 domain of STAT3 . Another study found that a STAT3 inhibitor blocks the accumulation of activated STAT3 in the nucleus in tumor cell lines .
Physical And Chemical Properties Analysis
The physical and chemical properties of STAT3 inhibitors have been studied. For instance, one study found that a STAT3 inhibitor blocks the accumulation of activated STAT3 in the nucleus in tumor cell lines . Another study reported that a STAT3 inhibitor has good plasma stability and solubility .
Scientific Research Applications
STAT3 Inhibitors in Cancer Treatment
STAT3, a transcription factor, plays a crucial role in regulating genes related to cell cycle, cell survival, and immune response, which are associated with cancer progression. It remains constitutively active in about 70% of human solid tumors. Various strategies have been developed to inhibit STAT3, including targeting its SH2 domains, DNA-binding domains, and disrupting its dimerization. These approaches have shown promise in cancer therapy by inhibiting antiapoptosis, angiogenesis, and invasion/migration associated with cancer progression (Furtek et al., 2016).
STAT3 Inhibitors for Specific Cancers
Hydroxamic acid-based and benzoic acid-based inhibitors have shown bioactivity against human glioma, breast, and prostate cancer cells. They block STAT3 DNA-binding activity and the expression of STAT3-dependent genes, effectively decreasing the proliferation and viability of cancer cells. In mouse xenograft models of glioma and breast cancer, these inhibitors have been effective in inhibiting tumor growth (Yue et al., 2016).
STAT3 as a Target for Small Molecule Inhibitors
Small molecule inhibitors of STAT3 have been identified as potential therapeutic strategies for various cancers. The development of STAT3 inhibitors has focused on different structural regions of the protein, such as the SH2 domain, DNA binding domain, and coiled-coil domain. Recent research has summarized the progress in STAT3 inhibitor discovery, emphasizing their potential against various cancers (Song et al., 2022).
STAT3 Inhibition in Tumor Growth and Metastasis
STAT3 has been identified as an oncogene that promotes tumorigenesis by regulating target genes including cell-cycle regulators, angiogenic factors, and anti-apoptosis genes. Direct silencing or inhibition of STAT3 diminishes tumor growth and survival, suggesting its potential as a therapeutic target for cancer treatment (Wake & Watson, 2015).
Novel STAT3 Inhibitors for Colorectal Cancer
Bruceantinol (BOL) is a novel STAT3 inhibitor that has shown potent antitumor activity in in vitro and in vivo models of colorectal cancer. BOL inhibits STAT3 DNA-binding ability and suppresses transcription of STAT3 target genes, effectively inhibiting colorectal cancer tumor xenografts (Wei et al., 2018).
STAT3 Inhibitors in Overcoming Drug Resistance
Feedback activation of STAT3 plays a significant role in mediating drug resistance to various targeted cancer therapies and chemotherapies. Co-targeting STAT3 and its primary target has been suggested as a strategy to overcome drug resistance in cancer treatment (Zhao et al., 2016).
Safety And Hazards
The safety and hazards of STAT3 inhibitors have been studied. For instance, one study found that STAT3 is broadly hyperactivated both in cancer and non-cancerous cells within the tumor ecosystem . Therefore, targeting the STAT3 signaling pathway has emerged as a promising therapeutic strategy for numerous cancers .
Future Directions
Future directions for the study of STAT3 inhibitors include further exploration of their therapeutic potential. For instance, one study suggested that STAT3 could be a future target for bone-related diseases . Another study suggested that the findings on STAT3 inhibitors provide new insights into the translational application of STAT3 in cancer and may contribute to the promotion of more effective treatments toward malignancies .
properties
IUPAC Name |
ethyl 1-(4-cyano-2,3,5,6-tetrafluorophenyl)-6,7,8-trifluoro-4-oxoquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H7F7N2O3/c1-2-31-19(30)8-5-28(16-6(18(8)29)3-9(20)12(23)15(16)26)17-13(24)10(21)7(4-27)11(22)14(17)25/h3,5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEBLBGFGWQSRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)F)C3=C(C(=C(C(=C3F)F)C#N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H7F7N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
STAT3 Inhibitor VII |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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